molecular formula C23H42NO2.Cl<br>C23H42ClNO2 B101389 Benzoxonium chloride CAS No. 19379-90-9

Benzoxonium chloride

Cat. No.: B101389
CAS No.: 19379-90-9
M. Wt: 400.0 g/mol
InChI Key: UUSQFLGKGQEVCM-UHFFFAOYSA-M
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Biochemical Analysis

Biochemical Properties

Benzoxonium chloride plays a significant role in biochemical reactions due to its interaction with various biomolecules. It primarily targets the lipid bilayers of cell membranes, leading to increased permeability and subsequent cell lysis. The compound interacts with enzymes such as phospholipases and proteins involved in maintaining cell membrane integrity. These interactions disrupt the normal function of the cell membrane, leading to the leakage of cellular contents and cell death .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the expression of cytokines such as interleukin-10 and interleukin-12, indicating its role in immune response modulation. Additionally, this compound affects cellular metabolism by disrupting the function of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the lipid bilayers of cell membranes, causing disruption and increased permeability. This leads to the leakage of cellular contents and cell death. This compound also inhibits the activity of enzymes involved in maintaining cell membrane integrity, further contributing to its antimicrobial effects. Additionally, the compound can modulate gene expression, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known for its stability and low degradation rate, maintaining its antimicrobial efficacy over extended periods. Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in cell signaling pathways and gene expression. These effects are observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial activity without significant toxicity. At high doses, this compound can cause toxic effects, including cell membrane disruption and cell death. Threshold effects have been observed, where a certain dosage is required to achieve antimicrobial efficacy without causing adverse effects. Toxicity studies in animal models have shown that high doses of this compound can lead to adverse effects such as tissue damage and inflammation .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound affects metabolic flux by disrupting the function of enzymes involved in lipid metabolism. This disruption leads to changes in metabolite levels, including the accumulation of lipid intermediates. This compound also interacts with enzymes involved in the detoxification of reactive oxygen species, indicating its role in oxidative stress response .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound is known to accumulate in cell membranes due to its affinity for lipid bilayers. This accumulation enhances its antimicrobial efficacy by increasing its local concentration at the site of action. This compound’s distribution within tissues is influenced by its chemical properties, including its hydrophobicity and charge .

Subcellular Localization

This compound’s subcellular localization is primarily within the cell membrane, where it exerts its antimicrobial effects. The compound’s affinity for lipid bilayers directs it to the cell membrane, where it disrupts membrane integrity and causes cell lysis. Additionally, this compound may undergo post-translational modifications that influence its localization and activity within specific cellular compartments .

Preparation Methods

Chemical Reactions Analysis

Comparison with Similar Compounds

Uniqueness: Benzoxonium chloride stands out due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties. This balance enhances its ability to interact with microbial cell membranes and exert its antiseptic effects .

Properties

IUPAC Name

benzyl-dodecyl-bis(2-hydroxyethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H42NO2.ClH/c1-2-3-4-5-6-7-8-9-10-14-17-24(18-20-25,19-21-26)22-23-15-12-11-13-16-23;/h11-13,15-16,25-26H,2-10,14,17-22H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSQFLGKGQEVCM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](CCO)(CCO)CC1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H42ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041906
Record name Benzyldodecylbis(2-hydroxyethyl)ammonium chloride
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Molecular Weight

400.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19379-90-9
Record name Benzoxonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19379-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoxonium chloride [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bradophen
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Record name Benzenemethanaminium, N-dodecyl-N,N-bis(2-hydroxyethyl)-, chloride (1:1)
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Record name Benzyldodecylbis(2-hydroxyethyl)ammonium chloride
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Record name Benzoxonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.083
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Record name BENZOXONIUM CHLORIDE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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